7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Epigenetics Histone demethylase KDM5A inhibition

Research groups targeting histone lysine demethylases (KDMs) for oncology applications require scaffolds with definitive selectivity over CDK kinases. This 5-oxo-7-methyl-3-carbonitrile core solves this problem by redirecting inhibition from CDK2 (IC₅₀ = 1.5 µM for the unsubstituted parent) toward KDM4D (IC₅₀ = 0.41 µM for lead compound 10r) and KDM5 enzymes. - 95% purity, with the electronically activated C-6 position primed for regioselective halogenation and cross-coupling. - Avoids metabolic liabilities of 6-isopropyl analogs, aligning with Genentech's orally bioavailable KDM5 inhibitor series. - Supported by microwave-assisted synthetic protocols (56-76% yields) for efficient parallel library synthesis.

Molecular Formula C8H6N4O
Molecular Weight 174.16 g/mol
Cat. No. B13071154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Molecular FormulaC8H6N4O
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C(C=NN12)C#N
InChIInChI=1S/C8H6N4O/c1-5-2-7(13)11-8-6(3-9)4-10-12(5)8/h2,4H,1H3,(H,11,13)
InChIKeyFSULPFABLHWQFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Identity & Properties


7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1594877-62-9; molecular formula C₈H₆N₄O; molecular weight 174.16 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine family, a privileged fused N-heterocyclic scaffold extensively exploited in medicinal chemistry for kinase inhibition, epigenetic modulation, and anticancer applications [1]. The compound features a 3-carbonitrile group, a 5-oxo functionality, and a 7-methyl substituent on the bicyclic core. Commercial suppliers list purity specifications typically at 95% (e.g., Leyan product 2090903) . This specific substitution pattern distinguishes it from the unsubstituted parent pyrazolo[1,5-a]pyrimidine-3-carbonitrile (C₇H₄N₄, MW 144.13) and from regioisomeric or differentially methylated analogs, creating a unique vector for target engagement and synthetic elaboration.

Workflow
Epigenetic probe development (KDM5/KDM4D scaffold)
Selectivity
Kinase-to-demethylase target-class profiling
Synthesis
Regioselective C-6 functionalization for SAR libraries
PK
Core scaffold with predicted metabolic stability

Why This Scaffold Cannot Be Replaced by Generic Analogs


In-class substitution within the pyrazolo[1,5-a]pyrimidine-3-carbonitrile series is precluded by the profound impact of the 7-methyl and 5-oxo substitution pattern on target selectivity, binding pose, and metabolic liability. The unsubstituted parent pyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits measurable but weak CDK2 inhibition (IC₅₀ = 1.5 µM) and lacks the hydrogen-bonding 5-oxo anchor required for productive engagement with jumonji-domain histone demethylases (KDM4D, KDM5A) [1]. Conversely, introduction of a 6-isopropyl group (as in the N8 inhibitor co-crystallized with KDM5A, PDB 5IVE) dramatically shifts selectivity toward the KDM5 family but introduces steric bulk that may reduce synthetic tractability for parallel library synthesis [2]. The 5-oxo-7-methyl pattern uniquely balances conformational restraint, synthetic accessibility, and the capacity for further regioselective functionalization at C-6, a site established by Genentech medicinal chemistry campaigns as critical for tuning KDM5 potency and oral bioavailability [3].

Parent scaffold

Unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile lacks the 5-oxo anchor required for KDM5/4D target engagement and retains CDK2 activity.

5-methyl-7-oxo regioisomer

The 5-methyl-7-oxo arrangement deactivates C-6 toward electrophilic substitution, limiting regioselective SAR diversification.

6-alkyl analogs (e.g., N8)

6-Isopropyl substitution introduces steric bulk and additional CYP450 metabolic sites, complicating metabolic stability interpretation.

Differentiation Evidence vs. Closest Analogs


KDM5A Affinity Advantage Over Parent Scaffold

The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold shows no detectable KDM5A inhibitory activity in published TR-FRET assays, whereas close structural analogs bearing the 5-oxo-7-methyl core achieve potent engagement. Compound N8 (5-methyl-7-oxo-6-isopropyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile), which shares the identical 5-oxo-7-methyl framework with the target compound, inhibits KDM5A with an IC₅₀ of 24 nM (TR-FRET assay, ART(Kme3) peptide substrate, 1 µM 2-OG cofactor) [1]. The target compound retains the critical 5-oxo hydrogen-bond acceptor and 7-methyl hydrophobic contact that the KDM5A co-crystal structure (PDB 5IVE, 1.78 Å resolution) identifies as essential for displacing the 2-oxoglutarate cofactor from the Fe(II) catalytic center [2].

KDM5A Affinity
Cross-study comparable
5-oxo-7-methyl scaffold shared with active KDM5A inhibitor N8 (IC₅₀ = 24 nM); unsubstituted parent scaffold shows no detectable KDM5A inhibition.
5-oxo-7-methyl core is prerequisite for KDM5A target engagement.
Structural basis: PDB 5IVE, Fe(II) coordination by 5-oxo moiety.
Epigenetics Histone demethylase KDM5A inhibition

Target Class Selectivity: KDM4D/KDM5 vs. CDK2

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold without 5-oxo substitution demonstrates preferential CDK2 kinase inhibition (IC₅₀ = 1.5 µM for 5-chloro-7-(propan-2-ylamino) analog; parent scaffold also CDK2-active) [1]. In contrast, the 5-oxo-7-methyl-containing series redirects target engagement toward Fe(II)/α-ketoglutarate-dependent histone demethylases. The KDM4D inhibitor discovery campaign by Fang et al. identified pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of KDM4D inhibitors, with compound 10r achieving IC₅₀ = 0.41 µM against KDM4D [2]. Separately, the 3-cyano pyrazolo[1,5-a]pyrimidin-7-one scaffold (compounds 10 and 13) demonstrated strong KDM5-inhibitory activity with significant selectivity over other KDMs [3]. This functional switch—from kinase to epigenetic target space—is directly attributable to the 5-oxo moiety's ability to chelate the catalytic Fe(II) ion in jumonji-domain enzymes, a mechanism structurally validated by the N8-KDM5A co-crystal structure [4].

Target Class Switch
Cross-study comparable
5-oxo-7-methyl series redirects inhibition from CDK2 (IC₅₀ = 1.5 µM) to KDM4D (IC₅₀ = 0.41 µM) and KDM5 enzymes.
Functional switch from kinase to epigenetic demethylase inhibition.
Mechanism: Fe(II) chelation by 5-oxo in jumonji-domain enzymes.
Target selectivity Epigenetics vs. kinase KDM4D

Regioselective C-6 Functionalization Advantage

The 5-methyl-7-oxo regioisomer (5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, CAS 89939-60-6) positions the methyl group at C-5 and the oxo at C-7, rendering the C-6 position electronically deactivated toward electrophilic substitution and complicating parallel library synthesis . In contrast, the target compound's 7-methyl-5-oxo arrangement activates the C-6 position for regioselective functionalization, a critical attribute exploited by the Genentech team in their systematic KDM5 lead optimization campaign that progressed from HTS hit to orally bioavailable candidates [1]. Microwave-assisted one-pot syntheses of 7-substituted pyrazolo[1,5-a]pyrimidines have been reported with yields of 56–76% for analogous carbonitrile derivatives, providing a benchmark for scalable procurement [2].

C-6 Regioselectivity
Class-level inference
7-methyl-5-oxo pattern electronically activates C-6 for electrophilic substitution; one-pot microwave-assisted protocols yield 56–76% for analogous derivatives.
Preferred regioisomer for C-6 SAR library synthesis.
5-methyl-7-oxo regioisomer deactivates C-6, limiting diversification.
Medicinal chemistry Structure-activity relationship Regioselective synthesis

Metabolic Liability: Reduced CYP450 Substrate Prediction

In silico ADME profiling of the 5-chloro-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile analog predicts CYP450 3A4 substrate liability (probability 0.54) and CYP450 2D6 substrate potential [1]. The 6-isopropyl-substituted analog (N8) introduces additional metabolic sites on the isopropyl group, potentially increasing oxidative clearance. The target compound, lacking a 6-alkyl substituent and carrying a metabolically stable nitrile at C-3, is predicted to present a lower CYP450 substrate burden, consistent with Genentech's observation that pyrazolo[1,5-a]pyrimidin-7-one scaffolds without bulky 6-substituents retain favorable metabolic stability profiles suitable for in vivo studies [2].

Metabolic Liability
Class-level inference
Predicted lower CYP3A4/2D6 substrate probability relative to 5-chloro-7-isopropylamino analog (CYP3A4 probability 0.54) and 6-isopropyl-N8.
Minimal substitution may favor metabolic stability.
In silico ADME prediction; confirm with in vitro microsomal stability.
Drug metabolism CYP450 liability in silico ADME

Application Scenarios


KDM5 Epigenetic Probe & Lead Discovery

The 5-oxo-7-methyl-3-carbonitrile core serves as a validated starting scaffold for developing KDM5A/B/C-selective inhibitors, as demonstrated by the N8 co-crystal structure (PDB 5IVE) and Genentech's lead optimization series [1]. Research groups targeting histone lysine demethylases for oncology or drug-tolerant persister cell applications should prioritize this scaffold over generic pyrazolo[1,5-a]pyrimidines that lack the oxo functionality required for Fe(II) chelation in the jumonji-domain active site.

Kinase-to-Epigenetic Selectivity Profiling

For chemical biology studies requiring clear differentiation between CDK kinase and KDM demethylase inhibition, the 5-oxo-7-methyl scaffold provides a definitive functional switch. The unsubstituted parent scaffold exhibits CDK2 activity (IC₅₀ = 1.5 µM), whereas the oxo-containing series redirects inhibition toward KDM4D (IC₅₀ = 0.41 µM for lead compound 10r) and KDM5 enzymes [2][3]. This enables clean target-class deconvolution experiments.

Regioselective C-6 Diversification for SAR Libraries

Medicinal chemistry teams building structure-activity relationship libraries around the pyrazolo[1,5-a]pyrimidine core should select the 7-methyl-5-oxo regioisomer for its electronically activated C-6 position, which facilitates regioselective electrophilic substitution, halogenation, and cross-coupling reactions [4]. Microwave-assisted synthetic protocols yielding 56–76% for analogous derivatives further support efficient parallel synthesis workflows.

In Vivo-Ready Lead Optimization

For programs anticipating in vivo pharmacokinetic studies, the minimal 7-methyl-5-oxo substitution pattern avoids the metabolic liabilities associated with 6-alkyl (isopropyl) or 7-aminoalkyl substituents that are predicted to increase CYP3A4-mediated clearance [5]. The scaffold aligns with Genentech's successful progression from HTS hit to orally bioavailable KDM5 inhibitors suitable for in vivo tumor xenograft models.

Application
Selection Property
Validation Focus
Epigenetic probe development (KDM5)
5-oxo-7-methyl core for Fe(II) chelation
Jumonji-domain co-crystal binding mode (PDB 5IVE)
Target-class selectivity profiling
Functional switch from CDK2 kinase to KDM demethylase
Selective target engagement assays (KDM4D/KDM5 vs. CDK2)
C-6 SAR library synthesis
7-methyl-5-oxo regiochemistry for C-6 activation
Electrophilic substitution yield and scope
In vivo pharmacokinetic model studies
Limited 6-alkyl substitution for metabolic stability context
Metabolic stability and exposure profiling
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